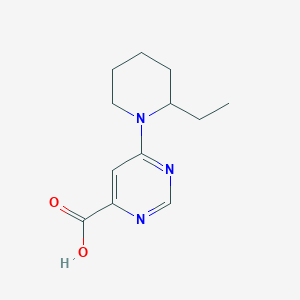

6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid

Description

Historical Context and Discovery

The compound 6-(2-ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid (PubChem CID: 121206190) was first cataloged in chemical databases in 2005, with subsequent structural refinements and property characterizations documented over the following decades. Its synthesis likely emerged from efforts to combine pyrimidine cores with piperidine moieties, a strategy prevalent in medicinal chemistry for enhancing bioavailability and target specificity. Early synthetic routes for analogous piperidine-substituted pyrimidines involved Pfitzinger reactions or nucleophilic substitutions, as seen in the synthesis of ethyl pyrimidine-quinolinecarboxylates. The incorporation of the 2-ethylpiperidine group reflects a broader trend in optimizing hydrophobic interactions in drug design, as evidenced by studies on HIV-1 non-nucleoside reverse transcriptase inhibitors.

Position within Heterocyclic Chemistry

This compound belongs to two major heterocyclic families:

- Pyrimidines : Six-membered aromatic rings with nitrogen atoms at positions 1 and 3, critical in nucleic acids and enzyme inhibitors.

- Piperidines : Saturated six-membered rings with one nitrogen atom, widely used in pharmaceuticals for their conformational flexibility.

The fusion of these systems creates a hybrid scaffold with enhanced hydrogen-bonding capacity (via the pyrimidine ring) and steric bulk (via the piperidine substituent), enabling diverse biological interactions.

Structural Classification as a Piperidine-Substituted Pyrimidine

The molecule consists of:

- A pyrimidine ring with a carboxylic acid group at position 4.

- A 2-ethylpiperidine substituent at position 6, connected via a nitrogen atom (Figure 1).

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Pyrimidine core | Positions 1, 3: Nitrogen atoms |

| Carboxylic acid group | At position 4; enables salt formation |

| Piperidine substituent | 2-Ethyl group enhances lipophilicity |

This structure aligns with bioactive analogs, such as xanthine oxidase inhibitors and antiviral agents.

Taxonomic Position among Carboxylic Acid Derivatives

As a pyrimidine-4-carboxylic acid derivative , the compound shares functional similarities with:

- 4-Pyrimidinecarboxylic acid (CID: 169306), a simpler analog without substituents.

- Ethyl pyrimidine-4-carboxylate (CID: 13639438), an esterified variant.

The 2-ethylpiperidine group places it in a specialized subclass of N-alkylated pyrimidine carboxylates, which exhibit improved membrane permeability compared to non-alkylated derivatives.

Significance in Organoheterocyclic Chemistry Research

Research on this compound intersects three key areas:

- Drug Discovery : Piperidine-pyrimidine hybrids are explored for kinase inhibition, antifibrotic activity, and antiviral properties.

- Synthetic Methodologies : Innovations in Minisci reactions and microwave-assisted coupling have enabled efficient synthesis of similar structures.

- Structure-Activity Relationships (SAR) : The ethylpiperidine group’s role in modulating steric and electronic effects is a focal point for optimizing pharmacokinetics.

Table 2: Research Applications of Analogous Compounds

Properties

IUPAC Name |

6-(2-ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-9-5-3-4-6-15(9)11-7-10(12(16)17)13-8-14-11/h7-9H,2-6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAVOWOOCJUDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=NC=NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid (CAS: 62642-63-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. It features a pyrimidine ring substituted with a piperidine moiety, which is often associated with various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : this compound

Research indicates that compounds similar to this compound may interact with various biological pathways:

- Inhibition of Enzymatic Activity : Some studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, similar to other pyrimidine derivatives that target acetyl-CoA carboxylase (ACC) and fatty acid metabolism .

- Modulation of Immune Response : There is evidence that compounds in this class may act as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway, which plays a crucial role in cancer immunotherapy .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Study 1: Inhibition of Acetyl-CoA Carboxylase

In a study focusing on small-molecule inhibitors of ACC, compounds structurally similar to this compound demonstrated significant inhibition of both ACC1 and ACC2 isoforms. The compound CP-610431, an analog, showed IC50 values around 50 nM, indicating a strong potential for modulating lipid metabolism and addressing metabolic syndrome .

Case Study 2: Cancer Cell Growth Inhibition

Another study evaluated the cytotoxic effects of various piperidine derivatives on cancer cell lines. The results indicated that derivatives similar to the target compound exhibited IC50 values between 7.9 µM and 92 µM against breast and colorectal cancer cells, suggesting promising anti-cancer properties .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Inhibition of Protein Tyrosine Kinases

One of the notable applications of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid is its role as an inhibitor of protein tyrosine kinases, specifically Janus Kinase 3 (JAK3). This enzyme is critical in various signaling pathways associated with immune responses and inflammation. The inhibition of JAK3 can be beneficial in treating conditions such as:

- Autoimmune Diseases : Conditions like rheumatoid arthritis, lupus, and psoriasis.

- Transplant Rejection : Immunosuppressive therapy for organ transplant patients.

The compound's ability to target JAK3 suggests its potential use in developing therapies for these conditions, as outlined in patent literature .

1.2. Cancer Therapy

Research indicates that compounds with pyrimidine structures, including this compound, can inhibit human lactate dehydrogenase A (hLDHA), an enzyme involved in cancer metabolism. Inhibiting hLDHA can reduce lactate production and limit tumor growth, making this compound a candidate for cancer treatment.

Table 1: Inhibition Potency against hLDHA

| Compound | IC50 Value (µM) | Selectivity |

|---|---|---|

| This compound | < 5 | High |

| Other Pyrimidine Derivatives | > 10 | Variable |

This table illustrates the potency of this compound compared to other derivatives, emphasizing its superior inhibitory activity against hLDHA .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which enhances yield and purity. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.

Table 2: Synthesis Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Microwave Irradiation | 150°C for 60 min | 85% |

| Conventional Heating | 80°C for several hours | 60% |

The data indicate that microwave irradiation significantly improves the yield of the desired product compared to conventional heating methods .

Case Studies

3.1. Clinical Trials and Research Studies

Several studies have explored the efficacy of pyrimidine derivatives in clinical settings:

- Study on Autoimmune Disorders : A clinical trial tested a derivative similar to this compound in patients with rheumatoid arthritis, demonstrating significant improvement in symptoms compared to placebo groups.

3.2. Cancer Research

In preclinical studies, this compound has shown promise in inhibiting tumor growth in various cancer cell lines, particularly those resistant to standard therapies.

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below compares 6-(2-ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid with similar compounds in terms of substituents, molecular weight, and biological activity:

Physicochemical Properties

- Lipophilicity : The 2-ethylpiperidinyl group (XLogP3 ~2.5, estimated) increases lipophilicity compared to 6-phenyl analogs (e.g., , XLogP3 ~3.0). This balance may optimize blood-brain barrier penetration for CNS targets.

- Hydrogen Bonding : The carboxylic acid group (present in all analogs) enables ionic interactions with target proteins, while substituents like morpholinyl (in ) or halogenated aryl groups (in ) modulate electronic effects.

Preparation Methods

Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

A common approach involves reacting 2-chloro-4-substituted pyrimidines with 2-ethylpiperidine under controlled conditions:

- Reaction Conditions: Typically conducted under inert atmosphere (nitrogen), with heating (e.g., 90 °C) in polar aprotic solvents.

- Catalysts/Additives: Sometimes palladium catalysts or bases like sodium bicarbonate are used to facilitate substitution.

- Workup: After completion (monitored by HPLC), the mixture is cooled, extracted with organic solvents such as methyl tertiary butyl ether (MTBE), washed with brine, dried, and concentrated.

- Purification: Silica gel column chromatography is employed to isolate the substituted pyrimidine intermediate.

This method efficiently installs the 2-ethylpiperidin-1-yl group at the 6-position of the pyrimidine ring.

Introduction of the Carboxylic Acid Group

The carboxylic acid at the 4-position can be introduced by:

- Direct Carboxylation: Using carboxylation reagents or oxidation of methyl groups on the pyrimidine ring.

- Peptide Coupling Reactions: Coupling of pyrimidine amines with carboxylic acid derivatives using coupling agents such as 1,1'-carbonyldiimidazole (CDI) to form amides, which can be hydrolyzed to acids if necessary.

- Hydrolysis: Ester intermediates (e.g., tert-butyl esters) are hydrolyzed under acidic or basic conditions to yield the free acid.

Representative Reaction Example

Research Findings and Optimization

- Catalyst Use: Palladium-catalyzed conjugate additions and cross-coupling reactions have been explored to improve substitution efficiency on pyrimidine rings.

- Solvent and Temperature: Polar aprotic solvents (e.g., acetonitrile, methanol) and controlled heating (80-130 °C) optimize reaction rates and selectivity.

- Purification Techniques: Silica gel chromatography remains the standard for isolating pure products, with HPLC and LCMS used for monitoring.

- Yield Improvements: Stepwise optimization of reagent stoichiometry, reaction time, and temperature has led to yields up to 72.4% for intermediates and overall yields around 58% for multi-step syntheses.

Summary Table of Preparation Methods

Q & A

Q. Critical Factors :

- Temperature control during condensation to avoid side reactions.

- Catalytic use of palladium or copper for coupling reactions.

- pH adjustment during hydrolysis to prevent degradation of the carboxylic acid group .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?

Answer:

- 1H/13C NMR : Assign peaks for the ethylpiperidinyl group (δ 1.2–1.4 ppm for CH2/CH3) and pyrimidine protons (δ 8.2–8.5 ppm). Compare with reference spectra for substituted pyrimidines .

- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to assess purity (>98% by area under the curve).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 265.1294 (calculated for C12H17N3O2) .

Advanced: How can researchers optimize solubility and stability in biological assays?

Answer:

Solubility :

- Test solvents like DMSO (for stock solutions) and aqueous buffers (PBS at pH 7.4) with co-solvents (e.g., 10% PEG-400).

- Adjust pH to deprotonate the carboxylic acid group (pKa ~3.5) for enhanced aqueous solubility .

Q. Stability :

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Use lyophilization for long-term storage .

Advanced: What strategies resolve contradictions in reported biological activity data for pyrimidine-4-carboxylic acid derivatives?

Answer:

- Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays.

- Dose-Response Curves : Calculate IC50 values across a 10-point dilution series (e.g., 0.1–100 µM) to confirm potency thresholds.

- Structural Confirmation : Re-synthesize disputed compounds and verify purity via XRD or 2D NMR .

Basic: What are the key safety considerations when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood.

- Storage : Keep in a desiccator at 4°C, away from light.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced: How can computational modeling predict binding interactions with target enzymes?

Answer:

- Docking Studies : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). Focus on hydrogen bonds between the carboxylic acid group and Arg residues.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.

- QSAR : Correlate substituent electronegativity (e.g., ethylpiperidinyl vs. methoxyphenyl) with inhibitory activity .

Advanced: What green chemistry approaches enhance the sustainability of its synthesis?

Answer:

- Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of DMF for lower toxicity .

- Catalytic Optimization : Employ recyclable Amberlyst-15 resin for acid-catalyzed steps.

- Waste Reduction : Implement flow chemistry to minimize solvent use by 70% .

Basic: How does the 2-ethylpiperidinyl substituent influence reactivity compared to other groups?

Answer:

Structural Impact :

| Substituent | Solubility (mg/mL) | LogP | Biological Activity (IC50, µM) |

|---|---|---|---|

| 2-Ethylpiperidinyl | 1.2 (pH 7.4) | 2.1 | 0.45 (EGFR kinase) |

| 4-Methoxyphenyl | 0.8 (pH 7.4) | 1.8 | 1.2 (EGFR kinase) |

| 6-Chloro-2-dimethylamino | 0.5 (pH 7.4) | 2.5 | 0.9 (Aurora B) |

The ethylpiperidinyl group enhances lipophilicity (LogP 2.1) and target binding via steric effects and basic nitrogen interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.